molecular formula C9H10ClF2NO B6223615 ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride CAS No. 127919-90-8

ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride

Cat. No.: B6223615
CAS No.: 127919-90-8
M. Wt: 221.63 g/mol
InChI Key: KJLAVLXHETUWGS-UHFFFAOYSA-N
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Description

Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride is a chemical compound with the molecular formula C9H9F2NO·HCl It is an organic compound that contains a benzene ring substituted with two fluorine atoms and an ethyl carboximidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride typically involves the reaction of 3,5-difluorobenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting ethyl 3,5-difluorobenzene-1-carboximidate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The carboximidate group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted benzene derivatives.

    Hydrolysis: 3,5-difluorobenzoic acid.

    Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzamide: Similar structure but with an amide group instead of a carboximidate.

    Ethyl 3,5-difluorobenzoate: Contains an ester group instead of a carboximidate.

    3,5-Difluorobenzylamine: Contains an amine group instead of a carboximidate.

Uniqueness

Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both fluorine atoms and the carboximidate group allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

127919-90-8

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

ethyl 3,5-difluorobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C9H9F2NO.ClH/c1-2-13-9(12)6-3-7(10)5-8(11)4-6;/h3-5,12H,2H2,1H3;1H

InChI Key

KJLAVLXHETUWGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC(=CC(=C1)F)F.Cl

Purity

95

Origin of Product

United States

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